For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the iRGD Peptide: Structure, Sequence, and Mechanism of Action
The internalizing RGD (iRGD) peptide is a promising ligand for targeted drug delivery, capable of enhancing the penetration of therapeutic agents into tumor tissues. This guide provides a comprehensive overview of its structure, sequence, mechanism of action, and the experimental methodologies used for its characterization.
iRGD Peptide: Structure and Sequence
The prototypical iRGD peptide is a cyclic nonapeptide with the amino acid sequence Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC).[1][2][3][4] A disulfide bond between the two cysteine residues creates its cyclic structure, which is crucial for its stability and receptor binding.[5][6]
Key Features:
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RGD Motif: The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-known motif for binding to αv integrins, which are often overexpressed on tumor endothelial cells and some tumor cells.[1][7][8]
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CendR Motif: A cryptic C-end Rule (CendR) motif, with the sequence R/KXXR/K, is exposed after proteolytic cleavage. In iRGD, the cleaved C-terminal fragment is CRGDK, which binds to neuropilin-1 (NRP-1).[1][9][10]
Quantitative Data: Binding Affinities
The binding affinity of iRGD to its receptors is a critical determinant of its tumor-homing and penetration capabilities. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for iRGD binding to various integrins.
| Ligand | Receptor | Assay Type | Binding Affinity (IC50) | Reference |
| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 36 ± 14 nM | [9] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 75 ± 10 nM | [9] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | 191 ± 44 nM | [9] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 | Not Specified | 50- to 150-fold higher than for integrins | [11] |
Mechanism of Action: A Three-Step Process
The tumor-penetrating property of iRGD is attributed to a sequential, three-step mechanism of action:[1][7]
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Tumor Homing via Integrin Binding: The RGD motif of iRGD initially binds to αvβ3 and αvβ5 integrins on the tumor vasculature.[1][7]
-
Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, iRGD undergoes proteolytic cleavage by tumor-associated proteases, exposing the C-terminal CendR motif (CRGDK).[9][10][11]
-
Neuropilin-1 Binding and Tissue Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), which triggers a transport pathway, enabling the peptide and any co-administered or conjugated cargo to penetrate deep into the tumor tissue.[1][7][11]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with iRGD.
Detailed Experimental Protocols
A foundational understanding of the experimental methodologies is essential for the replication and advancement of iRGD research.
This assay quantifies the binding affinity of iRGD to purified integrin receptors.
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Plate Coating: 96-well microtiter plates are coated with purified αvβ3, αvβ5, or αvβ6 integrins (e.g., 0.5-1 µg/mL in a suitable buffer like Tris-HCl) and incubated overnight at 4°C.[10][12]
-
Blocking: To prevent non-specific binding, the plates are incubated with a blocking solution (e.g., coating buffer containing 1% bovine serum albumin) for 2 hours at room temperature.[10][12]
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Competition Assay: A fixed concentration of a biotinylated ligand that binds to the integrin (e.g., vitronectin for αvβ3 and αvβ5, fibronectin for αvβ6) is added to the wells along with varying concentrations of the iRGD peptide.[10] The plate is incubated for a specified time (e.g., 3 hours) at room temperature.
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Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added to the wells to bind to the biotinylated ligand. Following another wash, a substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader.[12]
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Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the iRGD concentration.[12]
This assay visualizes and quantifies the internalization of iRGD into tumor cells.
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Cell Culture: Tumor cells that overexpress the target integrins and NRP-1 (e.g., U-87 MG glioblastoma cells) are cultured on glass coverslips or in multi-well plates.[12]
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Incubation with Labeled iRGD: Fluorescently labeled iRGD (e.g., conjugated to Cy5.5) is added to the cell culture medium at various concentrations and incubated for different time points (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.[12]
-
Washing and Fixation: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound peptide and then fixed with a suitable fixative, such as 4% paraformaldehyde.[12]
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Imaging and Quantification: The cellular uptake of the fluorescently labeled iRGD is visualized using confocal microscopy. The fluorescence intensity per cell can be quantified using image analysis software to determine the extent of internalization. Alternatively, flow cytometry can be used for a more quantitative measurement of the fluorescence of a cell suspension after incubation with the labeled peptide.[12]
This experiment evaluates the tumor-homing and penetration capabilities of iRGD in a living organism.
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Animal Model: Tumor-bearing animal models are established, typically by subcutaneously or orthotopically implanting human tumor cells (e.g., U87MG) into immunodeficient mice.[13]
-
Probe Administration: A near-infrared fluorescent (NIRF) dye-conjugated iRGD peptide is administered intravenously to the tumor-bearing mice.[14]
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 8, 12, 24 hours), the mice are anesthetized, and whole-body fluorescence imaging is performed using an in vivo imaging system (e.g., IVIS Spectrum).[12][13]
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Ex Vivo Analysis: After the final imaging time point, the mice are euthanized, and the tumors and major organs are excised for ex vivo imaging to confirm the in vivo findings and assess the biodistribution of the iRGD peptide.[12]
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. iRGD peptide | Integrin | TargetMol [targetmol.com]
- 3. iRGD peptide | C35H57N13O14S2 | CID 163358733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iRGD peptide | 1392278-76-0 | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular View on the iRGD Peptide Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of new iRGD peptide analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
